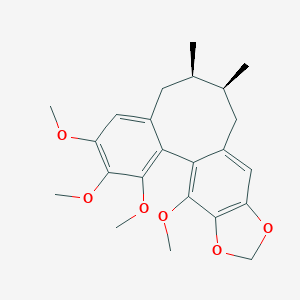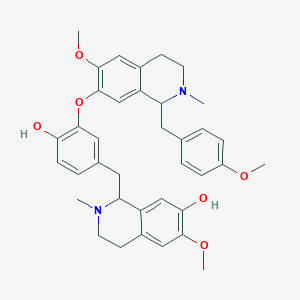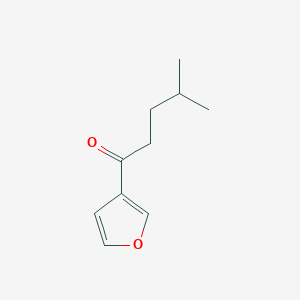
Acromelic acid C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acromelic acid C is a naturally occurring compound that belongs to the family of acromelic acids. It is a secondary metabolite that has been isolated from various marine organisms such as sponges, tunicates, and algae. Acromelic acid C has attracted the attention of many researchers due to its potential applications in scientific research.
科学的研究の応用
Receptor Studies and Biochemical Analysis
Acromelic acid C has been instrumental in receptor studies and biochemical analyses. A novel acromelic acid analog with an azido-functionalized phenyl group was synthesized for studies on kainoid receptors. This analog exhibited a biological activity equivalent to natural acromelic acid A, indicating possible binding to the same target biomolecule. The analog was also used in photoaffinity labeling experiments, enhancing the study of kainoid receptors (Furuta et al., 2004).
Synthesis and Structural Analysis
Parallel synthesis methods have been developed to create heteroaromatic acromelic acid analogues from (-)-alpha-kainic acid. This approach led to the creation of new C-4 heteroaromatic acromelic acid analogues. Some of these compounds showed strong binding to the kainate receptor, indicating their potential in exploring the structure and function of this receptor type (Baldwin et al., 2001).
Molecular Identification and Quantification
Techniques have been developed for the specific and sensitive liquid chromatographic-mass spectrometric identification and quantification of acromelic acid in mushrooms. This methodology involves a single-step methanol-water extraction followed by a selective cleanup, providing precise measurements of acromelic acid concentrations in mushroom samples (Bessard et al., 2004).
Neurological and Pain Studies
Acromelic acid C, particularly its isomers ACRO-A and ACRO-B, have been investigated for their role in inducing allodynia, a type of pain response. Studies on the primary afferents of somatic tissues demonstrated the powerful excitatory action of ACRO-A on mechanosensitive unmyelinated afferents in the skeletal muscle (Taguchi et al., 2009).
Radiolabeling and PET Tracing
Efforts have been made to create radioisotope-free biochemical probes based on acromelic acid analogues for studies on kainoid receptors. Additionally, a novel (11)C-labeled PET (positron emission tomography) tracer was synthesized based on the (phenylthio)pyrrolidine derivative, which is potentially useful for exploring the mode of action of acromelic acid in inducing allodynia (Sun et al., 2006; Kanazawa et al., 2011).
特性
CAS番号 |
133740-47-3 |
|---|---|
製品名 |
Acromelic acid C |
分子式 |
C12H14N2O5 |
分子量 |
266.25 g/mol |
IUPAC名 |
(2S,3S,4S)-3-(carboxymethyl)-4-(6-oxo-1H-pyridin-3-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O5/c15-9-2-1-6(4-13-9)8-5-14-11(12(18)19)7(8)3-10(16)17/h1-2,4,7-8,11,14H,3,5H2,(H,13,15)(H,16,17)(H,18,19)/t7-,8+,11-/m0/s1 |
InChIキー |
IZOVOLIVYUHJAA-RNSXUZJQSA-N |
異性体SMILES |
C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=CNC(=O)C=C2 |
SMILES |
C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CNC(=O)C=C2 |
正規SMILES |
C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CNC(=O)C=C2 |
その他のCAS番号 |
133740-47-3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



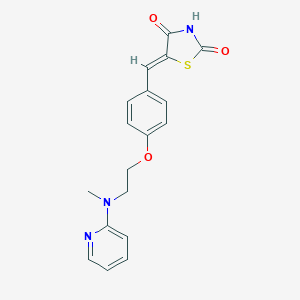
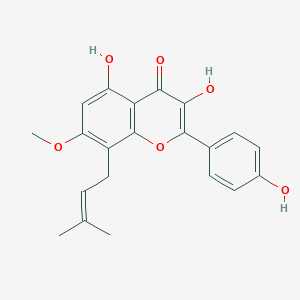
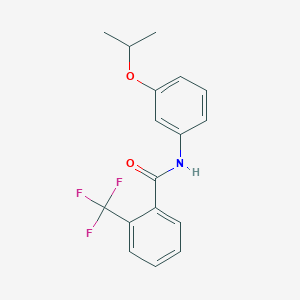
![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)


![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)

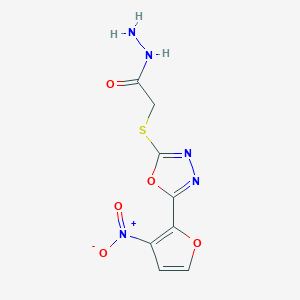
![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
